molecular formula C20H18O B12528846 1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene CAS No. 675598-15-9

1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene

Cat. No.: B12528846
CAS No.: 675598-15-9
M. Wt: 274.4 g/mol
InChI Key: PUIIZDSZUFAXEM-UHFFFAOYSA-N
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Description

1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene is an organic compound with the molecular formula C20H18O It is characterized by the presence of a naphthalene ring substituted with an ethenyl group and a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene typically involves the reaction of 4-ethoxybenzaldehyde with 1-naphthylacetic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce ethyl-substituted derivatives.

Scientific Research Applications

1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Methoxyphenyl)ethenyl]naphthalene
  • 1-[1-(4-Butoxyphenyl)ethenyl]naphthalene
  • 1-[1-(4-Chlorophenyl)ethenyl]naphthalene

Uniqueness

1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications .

Properties

CAS No.

675598-15-9

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

1-[1-(4-ethoxyphenyl)ethenyl]naphthalene

InChI

InChI=1S/C20H18O/c1-3-21-18-13-11-16(12-14-18)15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-14H,2-3H2,1H3

InChI Key

PUIIZDSZUFAXEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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